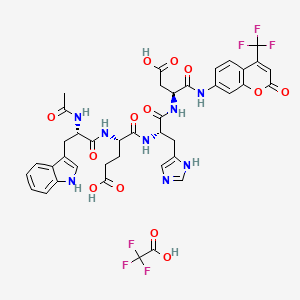
Ac-WEHD-AFC (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as a tool to measure caspase-1 activity, particularly in the context of tumor research and inflammation .
Ac-WEHD-AFC (TFA): is a fluorogenic substrate specifically designed for .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Ac-WEHD-AFC (TFA) are not readily available in the provided sources.
- it is commonly synthesized using established peptide synthesis techniques.
- Industrial production methods may involve large-scale peptide synthesis or custom manufacturing by specialized suppliers.
Chemical Reactions Analysis
- Ac-WEHD-AFC (TFA) is primarily used as a substrate for caspase-1, which cleaves it to release the fluorescent molecule AFC (7-amino-4-trifluoromethylcoumarin).
- The reaction involves proteolytic cleavage at the WEHD peptide bond.
- Common reagents include caspase-1 enzyme, cell lysates, and Ac-WEHD-AFC (TFA) itself.
- Major products are AFC and the cleaved peptide fragment.
Scientific Research Applications
Cancer Research: Ac-WEHD-AFC (TFA) helps study caspase-1 activity in cancer cells, providing insights into cell death pathways.
Inflammation Studies: Researchers use it to investigate caspase-1 involvement in inflammatory responses.
Drug Development: Ac-WEHD-AFC (TFA) aids in screening potential caspase-1 inhibitors for therapeutic purposes.
Mechanism of Action
- Upon cleavage by caspase-1, Ac-WEHD-AFC (TFA) releases AFC, which emits fluorescence.
- Caspase-1 activation is associated with inflammatory processes, pyroptosis, and cytokine maturation.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, Ac-WEHD-AFC (TFA) stands out due to its specificity for caspase-1.
- Researchers may compare it with other caspase substrates or fluorogenic probes.
Properties
Molecular Formula |
C40H38F6N8O13 |
|---|---|
Molecular Weight |
952.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H37F3N8O11.C2HF3O2/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20;3-2(4,5)1(6)7/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54);(H,6,7)/t26-,27-,28-,29-;/m0./s1 |
InChI Key |
UELPUHYAUOLMOR-MROKUPSKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


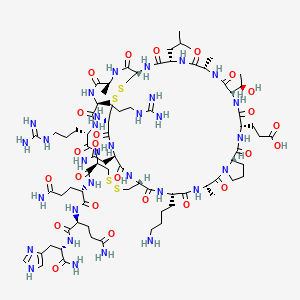
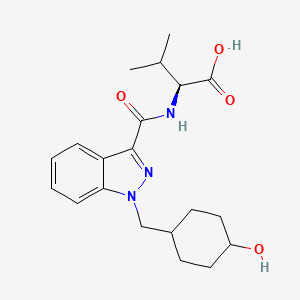
![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
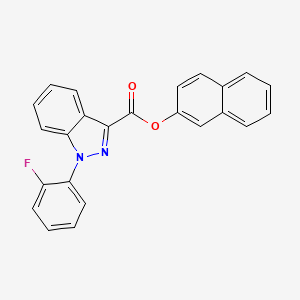
![4-[(E)-2-[(1R,4aS,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B10765517.png)
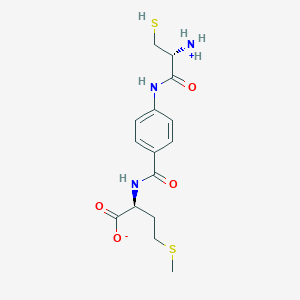
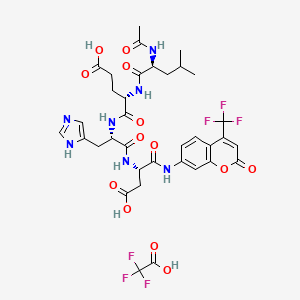
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765534.png)

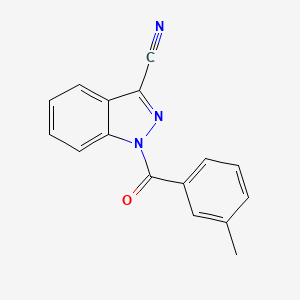
![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
